(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-methyl-propionamide is a chiral compound characterized by its specific stereochemistry at the 2-amino position. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in drug development and as a building block for more complex molecules. It is classified as an amide due to the presence of the amide functional group in its structure, which plays a crucial role in its biological activity and interactions with various molecular targets.
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-methyl-propionamide typically involves several key steps:
Industrial production may involve optimized reaction conditions, including high-pressure reactors and continuous flow processes, to enhance yield and purity. Advanced purification techniques are also employed to ensure consistent product quality.
The molecular formula for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-methyl-propionamide is . The compound features a piperidine ring substituted with a benzyl group and an amide linkage, which contributes to its unique properties.
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-methyl-propionamide can participate in various chemical reactions:
The specific conditions for these reactions vary based on the reagents used and desired outcomes. For instance, oxidation may yield different oxides depending on the reaction conditions, while reduction could lead to various amines or alcohols.
The mechanism of action for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-methyl-propionamide involves its interaction with specific biological targets such as receptors or enzymes. The compound may modulate these targets' activities, leading to various physiological effects. For example, it has been investigated for potential interactions with opioid receptors, suggesting a role in pain management therapies .
Relevant data from studies indicate that variations in substituents can significantly affect both physical properties and biological activity .
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-methyl-propionamide has several applications in scientific research:
The (S)-stereochemistry at the α-carbon of the propionamide moiety is a critical determinant of bioactivity. Enantiomeric studies reveal that the (S)-configuration confers superior binding affinity for biological targets compared to its (R)-counterpart. Specifically, the (S)-enantiomer exhibits a sub-nanomolar binding affinity (Kᵢ = 4.2 nM) for the μ-opioid receptor (MOR), while the (R)-enantiomer shows a 50-fold reduction in affinity. This stereospecificity arises from optimized three-dimensional positioning within the MOR binding pocket: the (S)-configured amine engages in hydrogen bonding with Tyr148, while the benzyl group aligns with Trp318 via hydrophobic stacking . Similar enantioselectivity is observed for sigma-1 (σ₁) receptors, where the (S)-enantiomer achieves a Kᵢ of 8.9 nM due to coordination between the protonated piperidine nitrogen and Glu172 [4].
Table 1: Enantiomeric Influence on Receptor Binding
Enantiomer | μ-Opioid Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) | Relative Bioactivity |
---|---|---|---|
(S) | 4.2 ± 0.3 | 8.9 ± 1.1 | 100% (Reference) |
(R) | 210 ± 15 | 450 ± 32 | <20% |
The piperidine-benzyl framework serves as a versatile pharmacophore for multipoint receptor engagement. The protonatable piperidine nitrogen (pKₐ ~9.5) facilitates ionic interactions with anionic binding sites in targets like NLRP3 inflammasome and opioid receptors. Molecular dynamics simulations confirm that the 1-benzyl substituent enhances blood-brain barrier permeability (predicted LogP = 2.1) and provides hydrophobic stabilization within receptor pockets. Replacing the benzyl group with smaller alkyl chains (e.g., methyl) reduces MOR affinity by >90%, while bulkier arylalkyl extensions (e.g., phenethyl) diminish σ₁ binding due to steric clashes [1] [7]. The scaffold’s flexibility enables adaptive binding: the piperidine ring adopts a chair conformation upon MOR engagement but shifts to a half-chair when complexed with NLRP3’s NACHT domain .
Table 2: Impact of Piperidine-Benzyl Modifications
Modification | MOR Kᵢ (nM) | NLRP3 IC₅₀ (μM) | Key Structural Effect | |
---|---|---|---|---|
None (1-benzyl) | 4.2 | 3.1 | Optimal hydrophobicity | |
N-Methylpiperidinium | >1000 | >100 | Disrupted ionic interaction | |
1-Phenethyl | 8.7 | 12.5 | Steric hindrance in σ₁ pocket | |
1-Cyclopropylmethyl (Cyclofoxy analog) | 15.3 | 6.8 | Enhanced conformational rigidity | [6] [8] |
The N-methylpropionamide side chain governs ligand conformation and hydrogen-bonding capacity. Nuclear magnetic resonance (NMR) studies reveal two stable rotamers around the amide bond, with the trans conformation (85% abundance) positioning the carbonyl oxygen for critical interactions. Removal of the N-methyl group increases rotational freedom but reduces MOR selectivity by allowing δ-opioid receptor engagement. Specifically, the carbonyl oxygen accepts hydrogen bonds from NLRP3’s Arg578 and MOR’s His319, while the N-methyl group prevents undesired solvation in aqueous compartments [4] . In acetylcholinesterase (AChE) inhibition, the propionamide’s carbonyl forms a pivotal hydrogen bond with Ser203 (IC₅₀ = 3.1 μM), an interaction absent in N-demethylated analogs .
Table 3: Propionamide Substituent Effects on Bioactivity
Substituent | Amide Bond Rotation Barrier (kJ/mol) | H-Bond Acceptor Capacity | AChE IC₅₀ (μM) | |
---|---|---|---|---|
N-methyl | 12.4 | Moderate | 3.1 | |
N-H | 8.7 | Strong | 28.9 | |
N-cyclopropyl | 15.9 | Weak | 9.6 | [4] |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: